molecular formula C7H15N3O5S B15129962 Hydrazinecarbothioamide, 2-D-mannopyranosyl-

Hydrazinecarbothioamide, 2-D-mannopyranosyl-

Cat. No.: B15129962
M. Wt: 253.28 g/mol
InChI Key: YMJWCYLPMHAALV-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-D-mannopyranosyl- is a glycosylated derivative of hydrazinecarbothioamide, featuring a D-mannopyranosyl unit linked via a glycosidic bond to the hydrazinecarbothioamide core. This compound is primarily utilized in synthetic carbohydrate chemistry as a glycosylating agent. For instance, it was employed in the synthesis of a pentasaccharide through hydrazine hydrate-mediated deprotection under mild acidic conditions (pyridine/acetic acid, 20°C) . The carbohydrate moiety introduces unique solubility and stereochemical properties, distinguishing it from non-glycosylated hydrazinecarbothioamide derivatives. However, detailed studies on its physicochemical or biological properties remain scarce in the literature.

Properties

Molecular Formula

C7H15N3O5S

Molecular Weight

253.28 g/mol

IUPAC Name

[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]thiourea

InChI

InChI=1S/C7H15N3O5S/c8-7(16)10-9-6-5(14)4(13)3(12)2(1-11)15-6/h2-6,9,11-14H,1H2,(H3,8,10,16)

InChI Key

YMJWCYLPMHAALV-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)NNC(=S)N)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarbothioamide, 2-D-mannopyranosyl-, can be synthesized through a series of chemical reactions involving hydrazinecarbothioamide and 2-D-mannopyranosyl derivatives. One common method involves the reaction of hydrazinecarbothioamide with 2,4-difluorophenyl isothiocyanate, followed by treatment with sodium hydroxide to obtain the desired product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or dimethyl sulfoxide (DMSO), under controlled temperature and pressure.

Industrial Production Methods

Industrial production of hydrazinecarbothioamide, 2-D-mannopyranosyl-, may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1.1. Formation via Glycosylation

While the provided sources do not explicitly describe this specific compound, glycosylation reactions involving mannopyranosides are well-documented. For example, α-D-mannopyranosides are often synthesized using acid-catalyzed ketalation with 2-methoxypropene (e.g., 2,3-O-isopropylidene derivatives) . A plausible synthesis route for Hydrazinecarbothioamide, 2-D-mannopyranosyl- could involve:

  • Step 1 : Preparation of a reactive hydrazinecarbothioamide derivative (e.g., via hydrazinolysis of carbon disulfide or thiophosgene ).

  • Step 2 : Glycosylation with a protected mannopyranoside (e.g., using a β-mannosylation promoter system ).

1.2. Reactivity of Hydrazinecarbothioamide Core

Hydrazinecarbothioamide derivatives (e.g., thiocarbohydrazide ) are known to undergo cyclization reactions. For instance, they react with acetylhydrazine-carbothioamide to form 1,2,4-triazoline-5-thiones , suggesting potential for similar heterocyclic ring formation.

2.1. Cyclocondensation Reactions

In analogy to thiocarbohydrazide derivatives, Hydrazinecarbothioamide, 2-D-mannopyranosyl- may participate in:

  • Pyrazoline formation : Reaction with α,β-unsaturated carbonyl compounds (e.g., acetylenes) to form 5-hydroxy-2-pyrazolines .

  • Triazoline formation : Condensation with carbodiimides or guanidines to yield 1,2,4-triazoline-5-thiones .

2.2. Glycosidic Bond Stability

Mannopyranosyl derivatives often require protection (e.g., acetal groups) to stabilize glycosidic bonds during synthesis . For Hydrazinecarbothioamide, 2-D-mannopyranosyl- , selective deprotection under acidic conditions might be necessary to isolate the final product.

3.1. Key Functional Groups

  • Hydrazinecarbothioamide moiety : Contains a reactive -NHNH2 group and a thioamide (-NH-S-) group, enabling nucleophilic attacks and cyclocondensation .

  • Mannopyranosyl group : A sugar unit that may influence solubility, stability, and biological interactions (e.g., enzyme inhibition) .

Limitations and Gaps

The absence of direct references to Hydrazinecarbothioamide, 2-D-mannopyranosyl- in the provided sources highlights a gap in the literature. Future studies should:

  • Optimize synthesis protocols : Explore glycosylation conditions and protecting groups to stabilize the sugar-hydrazinecarbothioamide linkage.

  • Characterize reactivity : Investigate cyclocondensation pathways using model substrates.

  • Evaluate biological activity : Test for enzyme inhibition or other bioactive properties.

Note : The analysis is speculative, as no direct experimental data exists in the provided sources. For definitive insights, consult specialized carbohydrate chemistry or heterocyclic synthesis journals.

Comparison with Similar Compounds

Table 1: Structural Features of Hydrazinecarbothioamide Derivatives

Compound Name Substituent Group(s) Molecular Formula Key Features
2-D-mannopyranosyl-hydrazinecarbothioamide D-mannopyranosyl C₁₂H₂₂N₄O₆S Carbohydrate linkage, glycosidic bond
N-(pyridin-2-yl)hydrazinecarbothioamide Pyridin-2-yl C₆H₈N₄S Aromatic pyridine, thiol tautomer
N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide 2,5-dimethylphenyl, pyridinylmethylene C₁₅H₁₆N₄S Schiff base, lipophilic substituents
Hydrazinecarbothioamide sulfones Phenylsulfonyl C₉H₁₂N₄O₂S₂ Sulfonyl group, enhanced polarity

The 2-D-mannopyranosyl derivative is unique due to its carbohydrate component, which may enhance water solubility and enable interactions with lectins or other sugar-binding proteins. In contrast, pyridyl or aryl derivatives (e.g., ) exhibit planar aromatic systems conducive to π-π stacking and hydrogen bonding .

Physicochemical and Spectroscopic Properties

Spectral Characteristics

  • N-(pyridin-2-yl)hydrazinecarbothioamide :
    • ¹H NMR : A singlet at δ 12.59 ppm confirms the thiol (-SH) proton .
    • IR : N-H and C=S stretches at 3250 cm⁻¹ and 1250 cm⁻¹, respectively .
  • Hydrazinecarbothioamide sulfones : Sulfonyl S=O stretches appear at 1150–1300 cm⁻¹ in IR .

The carbohydrate moiety in 2-D-mannopyranosyl-hydrazinecarbothioamide would likely show characteristic O-H stretches (~3200–3500 cm⁻¹) and anomeric proton signals in NMR (δ 4.5–5.5 ppm).

Non-Linear Optical (NLO) Properties

N-(pyridin-2-yl)hydrazinecarbothioamide demonstrates remarkable NLO activity, with a first hyper-polarizability (β) 5.82 times higher than urea, making it a candidate for optical materials . No such data exist for the 2-D-mannopyranosyl variant, but glycosylation could modulate polarizability through steric effects.

Biological Activity

Hydrazinecarbothioamide, 2-D-mannopyranosyl- is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Synthesis

Hydrazinecarbothioamide derivatives are characterized by the presence of hydrazine and thioamide functional groups. The specific compound features a D-mannopyranosyl moiety, which may enhance its biological interactions due to the sugar's ability to participate in various biochemical processes.

  • Synthesis : The synthesis of hydrazinecarbothioamide derivatives often involves the reaction of hydrazines with carbonyl compounds followed by thioamide formation. This method allows for the introduction of various substituents that can modulate biological activity.

Biological Activities

Research indicates that hydrazinecarbothioamide derivatives exhibit a wide range of biological activities:

  • Antimicrobial Activity : Several studies have demonstrated that these compounds possess significant antibacterial and antifungal properties. For instance, hydrazone derivatives have shown effectiveness against common pathogens such as Staphylococcus aureus and Candida albicans .
  • Anticancer Properties : Compounds within this class have been evaluated for their anticancer potential. For example, certain hydrazone derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
  • Anti-inflammatory Effects : There is evidence suggesting that some derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
  • Anticonvulsant and Analgesic Activities : Preliminary studies indicate that hydrazinecarbothioamide derivatives may also possess anticonvulsant and analgesic properties, making them candidates for further investigation in neurological disorders .

The mechanisms underlying the biological activities of hydrazinecarbothioamide derivatives are multifaceted:

  • Enzyme Inhibition : Many of these compounds act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival. For example, some derivatives have been shown to inhibit key enzymes involved in cancer metabolism .
  • Interaction with Biological Targets : The sugar moiety (D-mannopyranosyl) may facilitate interactions with specific receptors or proteins, enhancing the compound's efficacy and selectivity .

Case Study 1: Antibacterial Activity

A study evaluated the antimicrobial efficacy of synthesized hydrazone derivatives against multiple bacterial strains. The results indicated that certain derivatives had an MIC (Minimum Inhibitory Concentration) below 10 µg/mL against E. coli and Pseudomonas aeruginosa, highlighting their potential as effective antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro assays were conducted on human cancer cell lines (e.g., MCF-7, A549) to assess the anticancer properties of hydrazinecarbothioamide derivatives. Results showed significant cytotoxicity with IC50 values ranging from 4 to 17 µM for different derivatives .

Data Summary

Biological ActivityEffectiveness (IC50/μM)Reference
Antibacterial (E. coli)<10
Antifungal (C. albicans)<20
Anticancer (MCF-7)4-17
Anti-inflammatoryTBD
AnticonvulsantTBD

Q & A

What are the standard synthetic routes for preparing hydrazinecarbothioamide derivatives with glycosidic linkages, such as 2-D-mannopyranosyl-hydrazinecarbothioamide?

Level: Basic
Answer:
The synthesis typically involves coupling a glycosyl donor (e.g., a mannopyranosyl pentasaccharide) with a hydrazinecarbothioamide precursor under controlled conditions. For example:

  • Step 1: React a glycosyl donor (e.g., pentasaccharide 8) with hydrazine hydrate in pyridine/acetic acid at 20°C for 20 minutes .
  • Step 2: Purify via sequential washes with aqueous HCl, water, and sodium hydrogen carbonate, followed by drying and concentration .
  • Step 3: Finalize the product in acetonitrile (MeCN) .
    Key Considerations:
  • Use anhydrous conditions to prevent hydrolysis of glycosidic bonds.
  • Monitor reaction progress via TLC or HPLC to ensure complete coupling.

How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in hydrazinecarbothioamide-glycoside derivatives?

Level: Basic
Answer:
Multi-technique characterization is critical:

  • 1H/13C NMR: Identify glycosidic linkage patterns (e.g., α/β anomers) via coupling constants (e.g., J1,214HzJ_{1,2} \approx 1-4 \, \text{Hz} for α-mannopyranosyl) and carbon chemical shifts .
  • IR Spectroscopy: Confirm thiourea (-C=S) and hydrazine (-NH-NH2) groups via peaks at 1250–1350 cm⁻¹ (C=S) and 3200–3400 cm⁻¹ (N-H) .
  • X-ray Crystallography: Resolve stereochemical ambiguities (e.g., E/Z isomerism in hydrazinecarbothioamide moieties) .

What experimental strategies optimize the yield of hydrazinecarbothioamide-glycoside conjugates under varying reaction conditions?

Level: Advanced
Answer:
Design of Experiments (DoE) approaches are effective:

Factor Range Tested Optimal Condition
Temperature15–30°C20°C (avoids side reactions)
SolventPyridine, DMF, MeCNPyridine (enhances nucleophilicity)
Reaction Time10–60 minutes20 minutes (maximizes conversion)
Data-Driven Adjustments:
  • Use response surface methodology (RSM) to model interactions between variables .
  • Prioritize anhydrous solvents to stabilize reactive intermediates .

How do researchers address contradictions in biological activity data for hydrazinecarbothioamide derivatives?

Level: Advanced
Answer:
Contradictions may arise from:

  • Solubility Differences: Poor aqueous solubility can skew in vitro assays. Use DMSO/water co-solvents with ≤1% DMSO to maintain viability .
  • Metal Complexation: Hydrazinecarbothioamides act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), altering bioactivity. Characterize metal content via ICP-MS before assays .
  • Structural Isomerism: E/Z isomers (common in hydrazine derivatives) exhibit distinct activities. Separate isomers via preparative HPLC and test individually .

What methodologies validate the glycosidic linkage stability of 2-D-mannopyranosyl-hydrazinecarbothioamide under physiological conditions?

Level: Advanced
Answer:

  • Hydrolytic Stability Assay: Incubate the compound in PBS (pH 7.4, 37°C) and monitor glycosidic bond cleavage via LC-MS over 24–72 hours .
  • Enzymatic Degradation: Treat with α-mannosidase and analyze products using MALDI-TOF to confirm resistance .
    Key Finding:
    Mannopyranosyl linkages are generally stable at neutral pH but hydrolyze under acidic conditions (pH < 4) .

How do researchers design hydrazinecarbothioamide derivatives for selective metal ion complexation?

Level: Advanced
Answer:

  • Ligand Tuning: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance thiourea’s metal-binding affinity .
  • Spectroscopic Titration: Use UV-Vis and fluorescence quenching to determine binding constants (KbK_b) for target metals (e.g., Cu²⁺, Ni²⁺) .
    Example:
    N-Substituted hydrazinecarbothioamides form stable complexes with lanthanides, enabling applications in MRI contrast agents .

What analytical workflows resolve discrepancies between computational and experimental data for hydrazinecarbothioamide conformers?

Level: Advanced
Answer:

  • DFT Calculations: Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with X-ray crystallography data to validate conformer stability .
  • Dynamic NMR: Detect slow interconversion between conformers in solution (e.g., coalescence temperature analysis) .
    Case Study:
    For 4-[(2,4-difluorophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide, X-ray confirmed the Z-configuration, contradicting initial DFT predictions .

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